molecular formula C12H12O4S B1487611 Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate CAS No. 1256628-02-0

Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate

Cat. No.: B1487611
CAS No.: 1256628-02-0
M. Wt: 252.29 g/mol
InChI Key: BGOFBJYATGXJII-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate is a chemical compound with the molecular formula C₁₂H₁₂O₄S. It is a derivative of cyclohexanecarboxylate and contains a thiophene ring, which is a sulfur-containing heterocycle. This compound is of interest in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-thiophenecarboxylic acid and cyclohexanone.

  • Condensation Reaction: The starting materials undergo a condensation reaction to form the intermediate compound.

  • Oxidation: The intermediate compound is then oxidized to introduce the keto groups at the 2 and 4 positions of the cyclohexanone ring.

  • Esterification: Finally, the carboxylic acid group is esterified with methanol to produce the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.

  • Substitution: Substitution reactions can occur at the thiophene ring or the cyclohexanone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Additional carboxylic acid or ketone groups.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Derivatives with different substituents on the thiophene or cyclohexanone rings.

Scientific Research Applications

Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the context of sulfur-containing compounds.

  • Industry: The compound can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate can be compared with other similar compounds, such as:

  • Methyl 2,4-dioxo-6-(phenyl)cyclohexanecarboxylate: Similar structure but with a phenyl group instead of a thiophene group.

  • Methyl 2,4-dioxo-6-(pyridyl)cyclohexanecarboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness: The presence of the thiophene ring in this compound gives it unique chemical and physical properties compared to similar compounds

Properties

IUPAC Name

methyl 2,4-dioxo-6-thiophen-2-ylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4S/c1-16-12(15)11-8(10-3-2-4-17-10)5-7(13)6-9(11)14/h2-4,8,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOFBJYATGXJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC(=O)CC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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